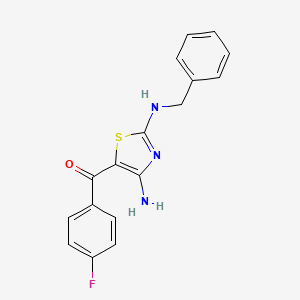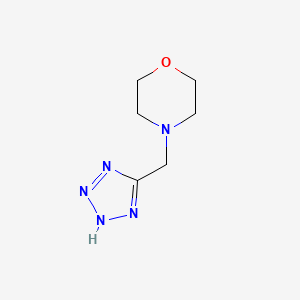
4-(1H-tetrazol-5-ylmethyl)morpholine
Overview
Description
4-(1H-tetrazol-5-ylmethyl)morpholine is a chemical compound that features a tetrazole ring attached to a morpholine ring via a methylene bridge
Preparation Methods
The synthesis of 4-(1H-tetrazol-5-ylmethyl)morpholine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach, which involves the reaction of an azide with a nitrile under mild conditions.
Attachment to Morpholine: The tetrazole ring is then attached to the morpholine ring via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the tetrazole derivative reacts with a chloromethyl morpholine under basic conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-(1H-tetrazol-5-ylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The tetrazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. For example, halogenation can occur in the presence of halogenating agents.
Common reagents and conditions used in these reactions include acids, bases, solvents like acetonitrile, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1H-tetrazol-5-ylmethyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and coordination complexes.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-5-ylmethyl)morpholine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-(1H-tetrazol-5-ylmethyl)morpholine can be compared with other tetrazole-containing compounds, such as:
4-(1H-tetrazol-5-yl)morpholine: Similar structure but without the methylene bridge.
5-(1H-tetrazol-5-yl)methyl-2-methylmorpholine: Contains an additional methyl group on the morpholine ring.
4-(1H-tetrazol-5-ylmethyl)piperidine: Features a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
4-(2H-tetrazol-5-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-3-12-4-2-11(1)5-6-7-9-10-8-6/h1-5H2,(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOPKSOGULJASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![DIETHYL (4-{[2-(2-THIENYL)ACETYL]AMINO}BENZYL)PHOSPHONATE](/img/structure/B4318376.png)
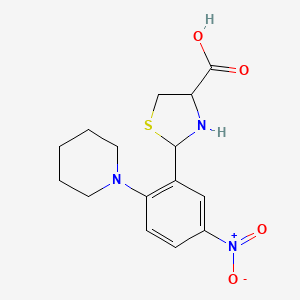
![4-(2-OXOPYRROLIDIN-1-YL)-N-{1-[(PYRROLIDIN-1-YL)METHYL]CYCLOHEXYL}BENZENE-1-SULFONAMIDE](/img/structure/B4318398.png)
![1-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B4318402.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4318409.png)
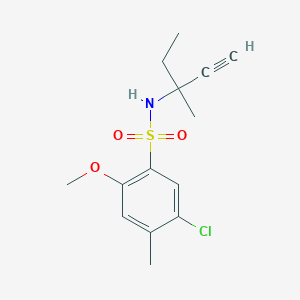
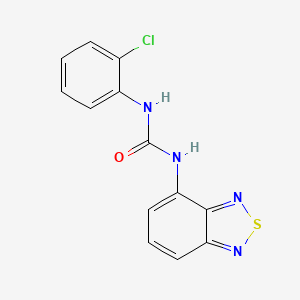

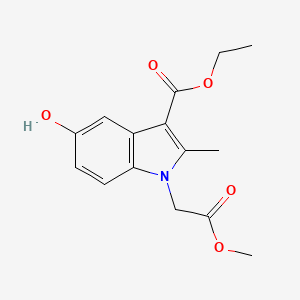
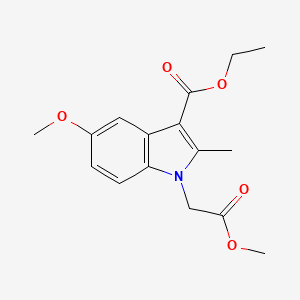
![2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE](/img/structure/B4318449.png)
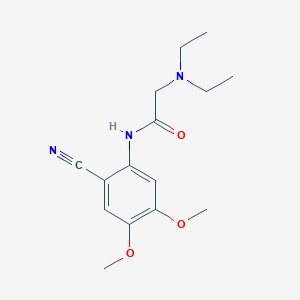
![14-(trifluoromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene](/img/structure/B4318464.png)
